2'-fluoro-2'-deoxycytidine-5'-triphosphate
Overview
Description
2’-Fluoro-2’-deoxycytidine-5’-triphosphate is a modified nucleoside triphosphate. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification enhances the stability of the compound and its resistance to enzymatic degradation. It is commonly used in various biochemical and molecular biology applications, particularly in the synthesis of DNA and RNA constructs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-fluoro-2’-deoxycytidine-5’-triphosphate typically involves multiple steps:
Fluorination: The starting material, 2’-deoxycytidine, undergoes fluorination at the 2’ position. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Phosphorylation: The fluorinated nucleoside is then phosphorylated to form the triphosphate. This step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2’-fluoro-2’-deoxycytidine-5’-triphosphate follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. The use of high-throughput screening and quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-2’-deoxycytidine-5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed through enzymatic or chemical means.
Hydrolysis: The compound can be hydrolyzed to its monophosphate or diphosphate forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Phosphorylation: Phosphorylating agents like POCl3 or phosphoramidite reagents are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the triphosphate group.
Major Products
2’-Fluoro-2’-deoxycytidine Monophosphate: Formed through partial hydrolysis.
2’-Fluoro-2’-deoxycytidine Diphosphate: An intermediate in the hydrolysis process.
2’-Fluoro-2’-deoxycytidine: The nucleoside form, obtained through complete dephosphorylation.
Scientific Research Applications
2’-Fluoro-2’-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:
DNA and RNA Synthesis: It is used as a building block in the synthesis of modified DNA and RNA constructs, enhancing their stability and resistance to degradation.
Aptamer Development: The compound is utilized in the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to develop aptamers with high affinity and specificity for target molecules.
Antiviral Research: It has been studied for its potential antiviral properties, particularly against hepatitis C virus (HCV) and other RNA viruses.
Gene Therapy: The compound is explored for its use in gene therapy applications, where it can be incorporated into therapeutic nucleic acids to improve their efficacy and stability.
Mechanism of Action
The mechanism of action of 2’-fluoro-2’-deoxycytidine-5’-triphosphate involves its incorporation into DNA or RNA during synthesis. The fluorine atom at the 2’ position enhances the stability of the nucleic acid constructs, making them more resistant to enzymatic degradation. This modification also improves the binding affinity of the nucleic acids to their target molecules, enhancing their biological activity.
In antiviral research, the compound acts as a competitive inhibitor of viral RNA-dependent RNA polymerases, preventing the replication of viral RNA. This mechanism is particularly effective against RNA viruses such as hepatitis C virus.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine-5’-triphosphate: The unmodified form of the compound, lacking the fluorine atom at the 2’ position.
2’-Fluoro-2’-deoxyuridine-5’-triphosphate: A similar compound where the cytidine base is replaced with uridine.
2’,2’-Difluorodeoxycytidine-5’-triphosphate: A compound with two fluorine atoms at the 2’ position, known for its use in cancer therapy (e.g., gemcitabine).
Uniqueness
2’-Fluoro-2’-deoxycytidine-5’-triphosphate is unique due to the presence of a single fluorine atom at the 2’ position, which provides a balance between stability and biological activity. This modification enhances the compound’s resistance to enzymatic degradation while maintaining its ability to be incorporated into nucleic acids. Its unique properties make it a valuable tool in various research and therapeutic applications.
Properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN3O13P3/c10-6-7(14)4(24-8(6)13-2-1-5(11)12-9(13)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEIUAOIVAXJRI-XVFCMESISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN3O13P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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